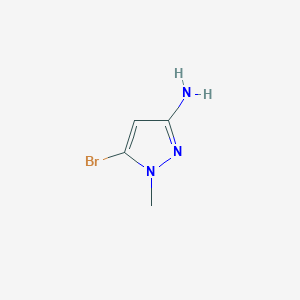
5-Bromo-1-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
生化分析
Biochemical Properties
5-Bromo-1-methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic systems. It interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a reactant in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in pharmaceutical applications . The compound’s interactions with enzymes often involve nucleophilic substitution reactions, where the amino group of this compound acts as a nucleophile.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways. For example, pyrazole derivatives, including this compound, have been shown to inhibit ATP-sensitive potassium channels in cardiac muscle, which can affect heart function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to changes in their activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures (2–8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of pyrazole derivatives have been associated with respiratory tract irritation and digestive tract issues. It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and alter metabolite levels. For example, it can participate in the synthesis of more complex heterocyclic compounds, influencing the overall metabolic network .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common method involves the bromination of 1-methyl-1H-pyrazol-3-amine. This reaction typically takes place in an anhydrous solvent with the addition of a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions .
Another method involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexane-2,5-dione to form 3-(2,5-dimethylpyrrolyl)-1-methylpyrazole. This intermediate is then reacted with n-butyl lithium and cyanogen bromide in tetrahydrofuran solution at -78°C to produce 5-bromo-3-(2,5-dimethylpyrrolyl)-1-methylpyrazole. Finally, the compound is treated with hydroxylamine hydrochloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
5-Bromo-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions produce corresponding oxides and reduced derivatives .
科学研究应用
5-Bromo-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
作用机制
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, pyrazole derivatives are known to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Bromo-1H-pyrazol-5-amine: Similar structure but with the bromine atom at the 3rd position.
5-Methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a bromine atom at the 5th position.
1-Methyl-3-aminopyrazole: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable in various applications .
属性
IUPAC Name |
5-bromo-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJBZKBDWUAWKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531912 |
Source


|
| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89088-55-1 |
Source


|
| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
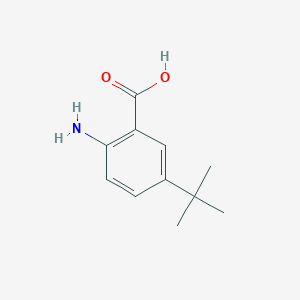
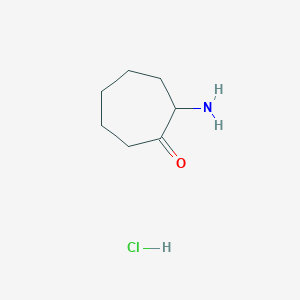
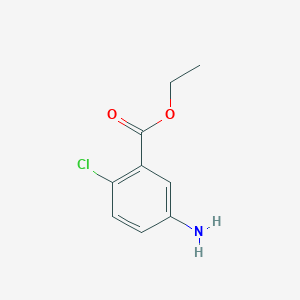
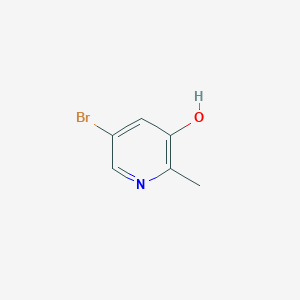
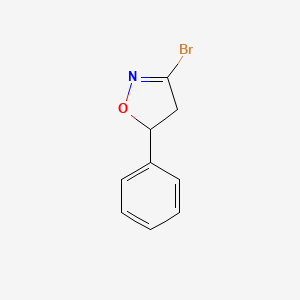


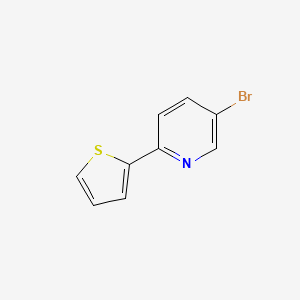
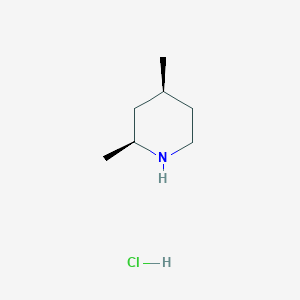
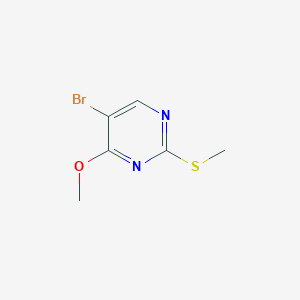

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)
